molecular formula C18H18N2O B2386992 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 673443-60-2

7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one

Cat. No. B2386992
CAS RN: 673443-60-2
M. Wt: 278.355
InChI Key: KKMJZRUXXLVJST-UHFFFAOYSA-N
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Description

7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one, also known as MMQO, is a chemical compound that has been widely studied for its potential applications in scientific research. MMQO belongs to the quinoline family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to have antibacterial, antifungal, and antitumor activities, and has been tested for its potential as a therapeutic agent for various diseases. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and leading to an increase in cholinergic neurotransmission. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. However, the precise biochemical and physiological effects of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one are still being investigated.

Advantages and Limitations for Lab Experiments

7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of biological activities, and its potential as a therapeutic agent for various diseases. However, there are also limitations to the use of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one, including the optimization of its synthesis method, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action and biochemical and physiological effects. Other potential areas of research include the development of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one derivatives with improved solubility and bioavailability, and the exploration of its potential as a tool for studying cellular signaling pathways and enzyme activity.

Synthesis Methods

The synthesis of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one involves several steps, starting with the reaction of 2-amino-4-methylphenol with acetic anhydride to form 2-acetamido-4-methylphenol. This compound is then reacted with 2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-3-carbaldehyde to form 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one. The synthesis of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been optimized to improve yield and purity, and various modifications to the reaction conditions have been explored.

properties

IUPAC Name

7-methyl-3-[(4-methylanilino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-7-16(8-5-12)19-11-15-10-14-6-3-13(2)9-17(14)20-18(15)21/h3-10,19H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJZRUXXLVJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one

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